

Application Notes: Synthesis and Characterization of MOM-SalB

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Compound of Interest		
Compound Name:	Salvinorin B	
Cat. No.:	B192321	Get Quote

Introduction

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, naturally occurring in the Salvia divinorum plant.[1] Its therapeutic potential is limited by a short duration of action in vivo, likely due to the hydrolysis of its C2 acetate group by esterases, which forms **Salvinorin B**, a compound with significantly lower affinity for the KOR.[2][3] To address this limitation, semi-synthetic analogs have been developed. 2-Methoxymethyl-**Salvinorin B** (MOM-SalB) is a derivative of **Salvinorin B** in which the C2 hydroxyl group is protected by a methoxymethyl (MOM) ether.[2][4] This modification results in a compound with enhanced potency, selectivity, and a longer duration of action compared to Salvinorin A, making it a valuable tool for researchers in pharmacology and drug development.[1][5] MOM-SalB acts as a potent full agonist at the KOR.[1][2]

Synthesis Overview

The synthesis of MOM-SalB from the readily available precursor Salvinorin A is a two-step process. The first step involves the deacetylation of Salvinorin A to yield **Salvinorin B**. The second step is the protection of the newly formed hydroxyl group at the C2 position with a methoxymethyl (MOM) group.

Experimental Protocols

Step 1: Deacetylation of Salvinorin A to Salvinorin B

Methodological & Application





This protocol describes an efficient method for the deacetylation of Salvinorin A that minimizes epimerization at the C8 position, affording **Salvinorin B** in high yield.[2]

- Reagents and Materials:
 - Salvinorin A
 - Sodium bicarbonate (NaHCO₃)
 - Hydrogen peroxide (H₂O₂)
 - 15-Crown-5
 - o Tetrahydrofuran (THF), anhydrous
 - Acetonitrile (MeCN), anhydrous
 - Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
- Procedure:
 - Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN.
 - Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the solution.
 - Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction may require up to 36 hours for completion.[2]
 - Upon completion, perform a standard aqueous workup. Quench the reaction carefully, extract the product with a suitable organic solvent like ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
 - Concentrate the solvent in vacuo. The resulting crude Salvinorin B is often of sufficient purity for the next step. If necessary, further purification can be achieved via column chromatography. This method has been reported to yield Salvinorin B nearly quantitatively without detectable C8-epimer formation.



Step 2: Synthesis of MOM-SalB from Salvinorin B

This protocol details the protection of the C2 hydroxyl group of **Salvinorin B** using chloromethyl methyl ether (MOMCI).

- Reagents and Materials:
 - Salvinorin B
 - Chloromethyl methyl ether (MOMCI)
 - N,N-Diisopropylethylamine (DIPEA or i-Pr2NEt)
 - Dichloromethane (CH₂Cl₂), anhydrous or Dimethylformamide (DMF), anhydrous
 - Silica gel for flash chromatography
- Procedure:
 - Dissolve Salvinorin B in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide
 (DMF) under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C in an ice bath.
 - Add N,N-Diisopropylethylamine (DIPEA) to the solution.
 - Add chloromethyl methyl ether (MOMCI) dropwise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
 - Quench the reaction and perform an aqueous workup. Extract the product with dichloromethane, wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
 - Concentrate the solution in vacuo to obtain the crude product.



 Purify the crude MOM-SalB by flash chromatography on silica gel to yield the final product as a crystalline solid.[5]

Data Presentation

Table 1: Reaction Summary

Step	Reaction	Key Reagents	Solvent	Typical Yield	Ref.
1	Salvinorin A → Salvinorin B	H ₂ O ₂ , NaHCO₃, 15- Crown-5	THF:MeCN (1:1)	Near Quantitative	[2]
2	Salvinorin B → MOM-SalB	MOMCI, DIPEA	CH ₂ Cl ₂ or DMF	30% - 70%	[2][5]

Table 2: Physicochemical and Pharmacological Properties of MOM-SalB

Property	Value	Reference
Systematic Name	methyl (2S,4aR,6aR,7R,9S,10aS,10b R)-2-(3-furyl)-9- methoxymethoxy-6a,10b- dimethyl-4,10-dioxo- 2,4a,5,6,7,8,9,10a-octahydro- 1H-benzo[f]isochromene-7- carboxylate	[4][5]
Molecular Formula	C23H30O8	[4][5]
κ-Opioid Receptor Affinity (K _i)	~0.4 nM	[1]
κ-Opioid Receptor Potency (EC ₅₀)	~0.6 nM	[1]

Table 3: Comparative Pharmacology

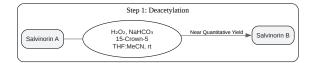


Compound	KOR Affinity (K _I , nM)	KOR Potency (EC₅₀, nM)
MOM-SalB	~0.4	~0.6
Salvinorin A	~1.3	~4.5
U50,488H	~1.4	~3.4
Data sourced from Wang et al., 2008.[1]		

Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis protocol for MOM-SalB starting from Salvinorin A.





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Caption: Workflow for the synthesis of MOM-SalB from Salvinorin A.

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